molecular formula C11H15NO2 B185907 Ethyl 2,4,6-trimethylpyridine-3-carboxylate CAS No. 14457-96-6

Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Cat. No.: B185907
CAS No.: 14457-96-6
M. Wt: 193.24 g/mol
InChI Key: USUOSKHCRQMLKP-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This specific compound is notable for its three methyl groups attached to the 2, 4, and 6 positions of the pyridine ring, and an ethyl ester group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate typically involves the esterification of 2,4,6-trimethylpyridine-3-carboxylic acid. One common method includes the reaction of the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2,4,6-trimethylpyridine-3-carboxylic acid+ethanolH2SO4Ethyl 2,4,6-trimethylpyridine-3-carboxylate+water\text{2,4,6-trimethylpyridine-3-carboxylic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2,4,6-trimethylpyridine-3-carboxylic acid+ethanolH2​SO4​​Ethyl 2,4,6-trimethylpyridine-3-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,6-trimethylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine ring or ester group.

Scientific Research Applications

Ethyl 2,4,6-trimethylpyridine-3-carboxylate has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,4,6-trimethylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ester group can undergo hydrolysis to release the active carboxylic acid, which may then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methylpyridine-3-carboxylate
  • Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate
  • Ethyl 2,6-dimethylpyridine-3-carboxylate

Uniqueness

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is unique due to the specific arrangement of its methyl groups and the ethyl ester functionality. This structural configuration imparts distinct chemical properties and reactivity compared to other pyridine derivatives. The presence of three methyl groups can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

ethyl 2,4,6-trimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-5-14-11(13)10-7(2)6-8(3)12-9(10)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUOSKHCRQMLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592957
Record name Ethyl 2,4,6-trimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14457-96-6
Record name Ethyl 2,4,6-trimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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